Product packaging for Biotin-PEG4-Methyltetrazine(Cat. No.:CAS No. 1835759-81-3)

Biotin-PEG4-Methyltetrazine

Cat. No.: B606141
CAS No.: 1835759-81-3
M. Wt: 589.71
InChI Key: FTGDGKKLLGMCLG-LSQMVHIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Heterobifunctional Bioconjugation Reagents

Heterobifunctional bioconjugation reagents are molecules that possess two different reactive groups, enabling the linkage of two distinct molecular entities that might not otherwise be connected. researchgate.net This is in contrast to homobifunctional reagents, which have two identical reactive groups. The advantage of the heterobifunctional design lies in the ability to control the conjugation reaction in a stepwise manner, allowing for more precise and well-defined bioconjugates. researchgate.net

These reagents typically consist of three key components: two different reactive functional groups and a spacer arm that connects them. The choice of reactive groups is dictated by the functional groups present on the target molecules (e.g., amines, thiols, carboxyls on proteins). The spacer arm can vary in length and composition, influencing properties such as the distance between the conjugated molecules, solubility, and steric accessibility. researchgate.net

Significance of Biotin-PEG4-Methyltetrazine in Modern Chemical Biology

This compound is a prime example of a sophisticated heterobifunctional reagent that has gained significant traction in chemical biology. Its importance stems from the specific functionalities it incorporates:

Biotin (B1667282): This vitamin exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. helsinki.fi This interaction is one of the strongest non-covalent bonds known in nature, making it an excellent tag for purification, detection, and immobilization of biomolecules. helsinki.firesearchgate.net

Methyltetrazine: This moiety is a key player in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction. medkoo.commedchemexpress.com The methyl group enhances the stability of the tetrazine ring in aqueous environments compared to unsubstituted tetrazines. helsinki.fi

This combination of features makes this compound a versatile tool for a range of applications, including the construction of antibody-drug conjugates (ADCs), pre-targeting strategies for in vivo imaging, and the labeling and tracking of biomolecules within living systems. medchemexpress.comcreative-biolabs.comlumiprobe.com

Overview of Bioorthogonal Chemistry Principles in Research Methodologies

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The term, coined by Carolyn Bertozzi, highlights the "orthogonal" nature of these reactions to the chemistry of life. The core principles of bioorthogonal chemistry include:

High Selectivity: The reacting partners must only react with each other and not with the vast array of other functional groups present in a biological milieu.

Biocompatibility: The reagents and the resulting linkage must be non-toxic and stable in the physiological environment (aqueous, neutral pH, and ambient temperature).

Favorable Kinetics: The reaction should proceed at a reasonable rate even at the low concentrations typical of biological systems.

The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a premier example of a bioorthogonal ligation. medkoo.com This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications. nih.gov this compound leverages this powerful reaction, allowing researchers to specifically attach a biotin tag to any molecule that has been functionalized with a TCO group.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₇H₃₉N₇O₆S chemscene.com
Molecular Weight 589.71 g/mol creative-biolabs.comchemscene.com
Purity ≥95% - ≥98% creative-biolabs.comchemscene.com
Storage Conditions -20°C for long term (months to years), 0-4°C for short term (days to weeks) medkoo.commedchemexpress.com
Solubility Soluble in DMSO and other organic solvents. The PEG4 linker enhances water solubility. researchgate.netmedchemexpress.com

Table 2: Research Applications and Findings for this compound

Application AreaKey FindingsResearch ContextSource(s)
Bioorthogonal Labeling The methyltetrazine group reacts rapidly with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is one of the fastest bioorthogonal reactions known.This reaction is used for the specific attachment of biotin to TCO-modified biomolecules for detection, purification, and imaging. medkoo.comlumiprobe.comnih.gov
Pre-targeted PET Imaging In a pre-targeting strategy, an antibody-TCO conjugate is administered first, followed by a radiolabeled this compound derivative. This approach has shown rapid tumor accumulation and high tumor-to-background ratios in preclinical models.This method improves the safety and efficacy of radionuclide delivery for cancer imaging by separating the targeting and delivery steps. researchgate.netnih.gov
Antibody-Drug Conjugates (ADCs) This compound can be used as a linker to construct ADCs. The methyltetrazine allows for specific conjugation to an antibody, while the biotin can be used for purification or as a secondary targeting moiety.This facilitates the development of next-generation targeted cancer therapies. medchemexpress.commedchemexpress.com
Cellular Imaging and Analysis Used for the selective labeling of cells that have been engineered to express TCO on their surface. The biotin tag can then be detected with fluorescently labeled streptavidin.Enables the study of cell-cell interactions and the tracking of specific cell populations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39N7O6S B606141 Biotin-PEG4-Methyltetrazine CAS No. 1835759-81-3

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDGKKLLGMCLG-VDKIKQQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Design and Core Principles of Biotin Peg4 Methyltetrazine Functionality

Role of PEG in Enhancing Solubility and Hydrophilicity for Aqueous Systems

One of the primary functions of the PEG spacer is to enhance the water solubility of the entire molecule. chempep.comaxispharm.cominterchim.fr The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water molecules, making it highly hydrophilic. chempep.comekb.eg This property is particularly advantageous when working with hydrophobic molecules or in aqueous biological environments, as it helps to prevent aggregation and precipitation. interchim.frshreechem.in The increased solubility facilitates easier handling and more efficient reactions in bioconjugation protocols. lumiprobe.com

Streptavidin-Biotin Binding Dynamics and Research Applications

Mitigating Steric Hindrance and Non-Specific Interactions in Bioconjugation

The flexible and hydrophilic nature of the PEG chain creates a "stealth" effect, forming a hydration shell around the molecule. chempep.com This hydration layer serves two key purposes. Firstly, it reduces non-specific binding of the conjugate to other proteins or surfaces, which is a common issue in complex biological samples. interchim.frekb.eg Secondly, the PEG spacer physically separates the biotin (B1667282) moiety from the methyltetrazine group and any biomolecule it may be attached to. This separation minimizes steric hindrance, allowing both the biotin to bind efficiently to streptavidin and the methyltetrazine to react with its target. interchim.frconju-probe.com The flexible C-O bonds in the PEG backbone provide conformational freedom, further reducing steric clashes. chempep.com

Tunable Linker Length Considerations (e.g., PEG4) for Methodological Optimization

The length of the PEG linker is a tunable parameter that can be optimized for specific applications. chempep.comprecisepeg.com Shorter PEG chains, such as the PEG4 in Biotin-PEG4-Methyltetrazine, are often sufficient for providing the necessary spacing and solubility for many standard applications. precisepeg.com The "4" in PEG4 denotes four repeating ethylene glycol units. The length of the linker can impact the efficiency of the conjugation reaction and the biological activity of the final conjugate. rsc.org For instance, some studies have shown that longer PEG chains can sometimes lead to increased steric hindrance or altered pharmacokinetic properties. rsc.org Conversely, in certain applications, a longer PEG chain might be necessary to bridge a larger distance between two interacting partners. americanpharmaceuticalreview.com Therefore, the selection of a specific PEG length, like PEG4, represents a balance between providing adequate spacing and solubility while maintaining a compact molecular design. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C31H46N8O7S lumiprobe.compharmaffiliates.com
Molecular Weight 674.83 g/mol lumiprobe.com
Appearance Purple powder lumiprobe.com
Solubility Good in water, DMSO, DMF lumiprobe.com
Purity ≥95% lumiprobe.com

Mitigating Steric Hindrance and Non-Specific Interactions in Bioconjugation

Methyltetrazine Moiety: Reactive Handle for Bioorthogonal Ligation

The methyltetrazine group is a key component of this compound, serving as the reactive "handle" for a powerful and highly specific chemical reaction known as bioorthogonal ligation. This allows the biotin-PEG4 portion of the molecule to be precisely attached to other molecules that have been tagged with a complementary reactive partner. This process is foundational to many advanced biochemical and cell biology applications.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Mechanism

The chemical reactivity of the methyltetrazine moiety is centered on a specific type of reaction called the inverse electron-demand Diels-Alder (IEDDA) cycloaddition. medchemexpress.comcd-bioparticles.netchemdad.com In a typical Diels-Alder reaction, an electron-rich "diene" reacts with an electron-poor "dienophile." The IEDDA reaction, as its name suggests, inverts these electronic requirements. The tetrazine ring, being electron-deficient, acts as the diene and readily reacts with an electron-rich dienophile. ru.nlnih.gov

The mechanism involves the [4+2] cycloaddition of the 1,2,4,5-tetrazine (B1199680) ring with a strained alkene or alkyne (the dienophile). This initial cycloaddition is followed by a rapid and irreversible retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂). nih.gov The result is the formation of a stable dihydropyridazine (B8628806) or pyridazine (B1198779) linkage, covalently connecting the this compound to its target. genelink.comconju-probe.com This reaction is highly efficient and proceeds under mild, physiological conditions without the need for catalysts, making it ideal for use in complex biological environments. genelink.comrsc.org The frontier molecular orbital (FMO) theory helps to explain the rapid kinetics of this reaction, citing the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. nih.gov

Reaction Kinetics and Efficiency in Bioorthogonal Labeling

The IEDDA reaction between methyltetrazines and strained dienophiles is renowned for its exceptional speed, often being cited as the fastest bioorthogonal reaction currently known. cd-bioparticles.netconju-probe.comrsc.org Second-order rate constants for these reactions can be remarkably high, reaching up to 10⁶ M⁻¹s⁻¹, which allows for efficient labeling even at very low concentrations of reactants, typical for in vivo applications. nih.govrsc.org For instance, the reaction of methyltetrazine with trans-cyclooctene (B1233481) (TCO) derivatives is particularly fast and efficient. smolecule.com

The reaction's progress can be conveniently monitored by spectrophotometry, as the characteristic pink color of the tetrazine, with an absorbance maximum between 510 and 550 nm, disappears upon reaction. nih.govbiolog.de This feature allows for real-time tracking of the ligation process. The efficiency of the reaction is also highlighted by its ability to proceed to completion in a short time frame, often within minutes at room temperature, even at micromolar concentrations. biolog.de The methyl substituent on the tetrazine ring contributes to a balance of high reactivity and stability, a crucial aspect for practical applications in biological systems. rsc.org

Dienophile Partners for Methyltetrazine-Mediated Click Reactions (e.g., Trans-cyclooctenes, Norbornenes)

A variety of dienophiles have been developed to react with methyltetrazines, each with its own set of properties regarding reactivity, stability, and steric profile. The most common and effective dienophiles are strained alkenes and alkynes.

Trans-cyclooctenes (TCOs): TCOs are the most widely used dienophiles for reactions with tetrazines due to their exceptionally high reaction rates. rsc.orglumiprobe.com The ring strain of the trans-double bond makes them highly reactive partners in the IEDDA cycloaddition. rsc.org The reaction between a methyltetrazine and a TCO is among the fastest bioorthogonal reactions known. rsc.org Different isomers of TCO exist, with the axial isomer generally showing higher reactivity than the equatorial one. nih.gov

Norbornenes: Norbornene derivatives are another class of strained alkenes used as dienophiles for tetrazine ligations. ru.nlgenelink.comconju-probe.com While generally less reactive than TCOs, they still provide efficient and specific conjugation. nih.govutoronto.ca The reaction between norbornenes and tetrazines has been successfully used for various applications, including the functionalization of polymers and biomaterials. nih.govugent.be However, in some cases, unexpected stoichiometries have been observed, where one norbornene molecule reacts with two tetrazine units. acs.org

Other Dienophiles: Other strained dienophiles such as cyclopropenes have also been utilized. conju-probe.comnih.gov Cyclopropenes are smaller than TCOs and norbornenes, which can be advantageous in minimizing steric hindrance when labeling smaller molecules. nih.gov Bicyclononynes (BCN) have also been shown to be effective dienophiles, offering a good balance of reactivity and stability. chemrxiv.org

The choice of dienophile often depends on the specific application, balancing the need for rapid kinetics with factors like stability and the potential for steric interference.

Interactive Data Table: Dienophile Partners for Methyltetrazine Ligation

DienophileCommon AbbreviationKey FeaturesTypical Second-Order Rate Constant (k₂) with Methyltetrazine
Trans-cyclooctene TCOExtremely fast reaction kinetics, widely used for in vivo applications. rsc.orglumiprobe.comUp to 10⁶ M⁻¹s⁻¹ nih.govrsc.org
Norbornene Good reactivity and stability, commonly used in polymer and materials science. ru.nlgenelink.comconju-probe.com~1.9 M⁻¹s⁻¹ (can vary significantly with substitution) nih.gov
Cyclopropene Small size minimizes steric hindrance, suitable for labeling small biomolecules. conju-probe.comnih.govVaries, can be faster than TCO with sterically hindered tetrazines. nih.gov
Bicyclononyne BCNOffers a good compromise between high reactivity and stability. chemrxiv.org~70 M⁻¹s⁻¹ chemrxiv.org

Synthetic Strategies and Methodological Considerations in Research Applications

General Academic Synthetic Approaches for Biotin-PEG4-Methyltetrazine Derivatives

The synthesis of this compound typically involves the modular assembly of its three core components: biotin (B1667282), the PEG4 linker, and the methyltetrazine group. Academic and commercial syntheses often rely on robust and high-yield coupling reactions to connect these building blocks.

A common strategy begins with a PEG4 linker that has been functionalized with an amine group at one end and a different reactive group, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, at the other. For instance, Methyltetrazine-PEG4-NHS ester can be synthesized and then reacted with an amine-containing biomolecule to introduce the methyltetrazine tag. taskcm.com The synthesis might start from a precursor like Methyltetrazine-PEG4-amine hydrochloride, which is then reacted with a suitable anhydride, such as 2-carboxyethyl-3-methyl-maleic anhydride, in the presence of a base like N,N-Diisopropylethylamine (DIPEA). acs.org

The final step is the conjugation of the biotin moiety. This is usually achieved through amide bond formation. An activated form of biotin, such as Biotin-NHS ester, is reacted with the free amine of a Methyltetrazine-PEG4-amine intermediate. Alternatively, a biotin-PEG4-acid derivative can be activated and coupled to a methyltetrazine-amine. The purification of the final product is often accomplished using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity. acs.org

The resulting this compound is a click chemistry reagent ready for use. chemdad.commedchemexpress.com It is designed to react specifically with molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) reaction. chemdad.combiotium.com This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. chemdad.comhelsinki.fi

Component Function Common Precursor
Biotin High-affinity tag for (strept)avidinBiotin-NHS ester, Biotin-acid
PEG4 Linker Enhances solubility, provides spacingAmine-PEG4-acid, Amine-PEG4-NHS ester
Methyltetrazine Bioorthogonal reactive group for TCOMethyltetrazine-PEG4-amine, Methyltetrazine-acid

Strategic Integration into Complex Molecular Architectures for Research Probes

This compound serves as a critical bridge for constructing complex molecular probes used in advanced research, particularly in pretargeting strategies for imaging and therapy. researchgate.net The pretargeting approach separates the targeting step from the delivery of a payload (e.g., a radiolabel or a drug). researchgate.netupenn.edu

In a typical pretargeting workflow, a primary agent, such as an antibody modified with a trans-cyclooctene (TCO) group, is administered first. upenn.edumdpi.com This TCO-modified antibody is allowed to accumulate at a specific target site, for instance, a tumor expressing a particular antigen, while the excess unbound antibody clears from circulation. upenn.edu Subsequently, a smaller, fast-clearing secondary agent, the this compound conjugated to a payload, is administered. kcl.ac.uk The tetrazine group on this secondary agent rapidly and covalently reacts with the TCO group already localized at the target site via the iEDDA click reaction. researchgate.netupenn.edu

This strategy leverages the high specificity of the antibody and the rapid kinetics of the tetrazine-TCO ligation. researchgate.netnih.gov The biotin component provides a versatile handle for attaching a wide array of payloads, often through a streptavidin intermediary. For example, a radiolabeled streptavidin can be used to deliver an imaging agent for Positron Emission Tomography (PET). acs.orgupenn.edu This multi-step method significantly improves the target-to-background signal ratio in imaging and can reduce off-target toxicity in therapeutic applications. researchgate.netupenn.edu

The modularity of this system allows researchers to easily swap components. Different TCO-modified targeting vectors (e.g., antibodies, nanoparticles, or peptides) can be combined with various tetrazine-functionalized payloads, making it a highly adaptable platform for diverse biological questions. mdpi.comkcl.ac.uk

Pretargeting Step Molecule Purpose
Step 1: Targeting Antibody-TCO conjugateBinds to a specific biological target (e.g., tumor antigen).
Step 2: Clearance Unbound Antibody-TCOExcess conjugate is cleared from circulation to reduce background.
Step 3: Payload Delivery This compound-(Payload)Tetrazine "clicks" to the localized TCO, delivering the payload.

Post-Synthetic Modification Methodologies for Downstream Functionalization

While this compound is often used as a final-step reagent, its structure allows for potential post-synthetic modifications to create even more complex or multifunctional probes. The core molecule itself is generally stable, but the biotin or tetrazine moieties can be part of a larger synthetic scheme.

One approach involves using derivatives of this compound that include an additional reactive handle. For example, a variant like N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester incorporates a tetrafluorophenyl (TFP) ester. broadpharm.comalfa-chemistry.com This TFP ester is an amine-reactive group that is more resistant to hydrolysis than a standard NHS ester, allowing for subsequent conjugation to a primary amine on a protein or other biomolecule after the main this compound structure has been assembled. broadpharm.comalfa-chemistry.com This enables the creation of branched or multi-functional reagents.

Another strategy could involve modification of the biotin group itself, although this is less common due to the high specificity required for streptavidin binding. More feasible is the elaboration of the tetrazine ring. While the methyl-substituted tetrazine is common, other tetrazine derivatives with different substituents can be used to tune reactivity and stability. acs.org For instance, research has shown that substituents on the tetrazine ring can modulate the rate of the iEDDA reaction. acs.org It is conceivable to start with a precursor to this compound and perform chemical transformations on the tetrazine ring before the final biotin conjugation, although this would be a highly specialized synthetic route.

Furthermore, cleavable linkers can be incorporated into the PEG backbone. For example, a disulfide bond could be placed within the PEG chain (e.g., Methyltetrazine-SS-PEG4-Biotin) to allow for reductive cleavage of the probe inside a cell, releasing the biotin or tetrazine portion from its conjugate. precisepeg.com This adds a layer of controlled release to the molecular design. The development of such advanced probes often requires custom synthesis capabilities to precisely position these functional elements. mpg.deiris-biotech.de

Advanced Applications in Chemical Biology and Biomedical Research Methodologies

Bioconjugation and Site-Specific Labeling Techniques

The methyltetrazine group of Biotin-PEG4-Methyltetrazine participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. chemdad.combroadpharm.com This "click chemistry" reaction is exceptionally fast, selective, and can be performed under mild, aqueous conditions, making it ideal for labeling biological molecules without the need for a copper catalyst. chemdad.comiris-biotech.debiotium.com

Directed Modification of Proteins and Peptides for Functional Studies

The ability to selectively modify proteins and peptides is crucial for understanding their function. This compound allows for the precise attachment of a biotin (B1667282) label to a protein or peptide that has been pre-functionalized with a TCO group. mpg.de This strategy enables researchers to study protein-protein interactions, track the localization of proteins within cells, and develop novel diagnostic and therapeutic agents. mpg.denih.gov The methyl-substituted tetrazine offers high stability in aqueous media and favorable reaction kinetics, making it a prime choice for protein labeling. iris-biotech.de The PEG spacer further aids in reducing the aggregation of labeled proteins. iris-biotech.de

For instance, researchers have successfully used tetrazine-functionalized peptides to conjugate various moieties like dyes and polymers, creating a library of stable bioconjugates. mpg.de This approach allows for the creation of multifunctional bioconjugates where the biological activity of the protein is preserved. mpg.de

Conjugation Strategies for Oligonucleotides and Other Biomolecules

The application of this compound extends beyond proteins to other biomolecules like oligonucleotides. google.com Oligonucleotides functionalized with a TCO group can be readily conjugated with this compound. google.com This enables the development of nucleic acid probes for various applications, including in situ hybridization and the construction of DNA-based nanostructures. The high efficiency and specificity of the iEDDA reaction allow for the labeling of low-abundance biomolecules in complex mixtures. conju-probe.com

Surface and Nanoparticle Functionalization Methodologies

This compound is also instrumental in the functionalization of surfaces and nanoparticles. nih.govnih.gov Surfaces or nanoparticles modified with TCO groups can be readily coated with a layer of biotin by reacting them with this compound. This biotinylated surface can then be used to immobilize streptavidin or avidin-conjugated molecules, creating a versatile platform for various bioassays and sensor applications. nih.govscbt.com

For example, gold nanoparticles functionalized with TCO-modified bovine serum albumin (BSA) can be conjugated with tetrazine-modified antibodies. researchgate.net This method provides a controlled way to attach proteins to nanoparticle surfaces. researchgate.net Similarly, this chemistry has been used to functionalize extracellular vesicles (EVs) with biotin, enabling their quantification and further modification. nih.gov The incorporation of a PEG linker onto the nanoparticle surface helps to reduce non-specific binding. nih.gov

Proteomics Research Methodologies

The unique properties of this compound have also been harnessed for advanced proteomics research, enabling the development of novel strategies for protein enrichment and analysis. conju-probe.combroadpharm.comaxispharm.combiochempeg.com

Affinity Purification and Enrichment Strategies for Complex Proteomes

The high-affinity interaction between biotin and streptavidin is a cornerstone of many protein purification techniques. axispharm.com By tagging proteins of interest with this compound, researchers can selectively capture and enrich these proteins from complex cellular lysates using streptavidin-coated beads. acs.orgnih.gov This approach is particularly valuable for studying low-abundance proteins or specific protein complexes. The hydrophilic PEG spacer enhances the solubility and accessibility of the biotin tag, leading to more efficient capture. lumiprobe.com

A study demonstrated the use of a soluble tetrazine-diazobenzene-biotin compound for the enrichment of intact extracellular vesicles under non-denaturing conditions, showcasing the potential for cell-of-origin resolved proteomics. nih.gov

Reversible Tagging Approaches for Proteome Sample Preparation and Analysis

In some proteomics workflows, it is desirable to remove the affinity tag after purification. While the biotin-streptavidin interaction is very strong, reversible tagging strategies are being developed. One such approach involves synthesizing a tag that combines a reversible protein-reactive group with a methyltetrazine moiety. acs.orgimpactproteomics.com

A novel reversible protein tag, ProMTag, was developed to enable whole proteome capture and release. acs.orgresearchgate.net This tag features a moiety that reversibly reacts with primary amines on proteins and a methyltetrazine group that irreversibly binds to TCO-functionalized beads. acs.orgimpactproteomics.com This allows for the capture and subsequent release of intact proteins for downstream analysis, overcoming some limitations associated with the strong biotin-avidin interaction which can interfere with certain analytical techniques. acs.org While this specific example doesn't use the biotin component for capture, it highlights the modularity of the methyltetrazine bioorthogonal chemistry in developing advanced proteomic tools. acs.org

Development of Cell-of-Origin Specific Proteomics Techniques

The challenge of identifying the cellular source of proteins in complex biological environments, such as the secretome or extracellular vesicles (EVs), is significant. Traditional proteomics methods often fail to link identified proteins back to their cell of origin. oup.com this compound is instrumental in pioneering techniques that address this limitation.

One such method, known as cell-of-origin-specific proteomic labeling of extracellular vesicles (SIEVE), utilizes enzymatic labeling to tag proteins from specific cell types. In this approach, cells are engineered to express an enzyme, such as the sortase A variant CypK, which can modify target proteins with a trans-cyclooctene (TCO) group. oup.com These TCO-labeled proteins, which are packaged into EVs, can then be specifically captured from the extracellular milieu.

The capture and enrichment of these cell-of-origin-specific EVs are facilitated by this compound. The methyltetrazine moiety of the compound reacts specifically and efficiently with the TCO tag on the EV proteins through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. oup.combiotium.comcd-bioparticles.net This bioorthogonal reaction covalently links the biotin tag to the EV. The biotinylated EVs can then be isolated with high purity using streptavidin-coated magnetic beads or surfaces for subsequent proteomic analysis by mass spectrometry. Researchers have noted the importance of the PEG4 spacer in enhancing the water solubility of the capture reagent, which is crucial for reactions under native conditions required to purify intact EVs. oup.com This methodology allows for the direct connection between the identified EV proteome and the genome of the originating cell, a feat not achievable with standard proximity labeling techniques like APEX or BioID. oup.com

Molecular Imaging Probe Development and Application Methodologies

The unique chemical properties of this compound make it a valuable reagent for constructing sophisticated molecular imaging probes for various modalities. axispharm.com

Strategies for Fluorescent Probe Integration in Biological Imaging

This compound serves as a critical linker in the development of fluorescent probes for sensitive and specific biological detection. Its utility is highlighted in strategies designed to minimize background fluorescence and amplify signals. For instance, fluorogenic probes have been designed with dual-tetrazine arms linked to a xanthene dye. biorxiv.org In this system, the tetrazine groups act as quenchers for the fluorophore. Fluorescence is only activated when both tetrazine arms react with TCO-tagged target proteins that are in close proximity, indicating a protein-protein interaction. biorxiv.org This dual-recognition requirement ensures high specificity and a strong "turn-on" fluorescent signal.

Furthermore, the TCO-tetrazine ligation, enabled by linkers like this compound, is central to layer-by-layer signal amplification strategies in immunoassays. acs.org In one ultrasensitive assay for the HIV-1 p24 antigen, antibodies are conjugated to tetrazine (Ab2-TZ) using a methyltetrazine-PEG4-amine linker. acs.org This allows for the subsequent addition of multiple layers of TCO-functionalized fluorescent silica (B1680970) nanoparticles, dramatically increasing the number of fluorescent reporters at the target site and leading to a million-fold signal amplification compared to a single dye molecule. acs.org The bioorthogonal nature of the TCO-tetrazine reaction ensures that these layers are added specifically and efficiently. nih.gov

Pretargeting Methodologies for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

Pretargeting strategies are employed in nuclear imaging to overcome the slow pharmacokinetics of intact antibodies, which can lead to high background radiation. This approach involves a two-step process: first, a non-radiolabeled antibody-TCO conjugate is administered and allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. In the second step, a small, rapidly clearing radiolabeled tetrazine probe is injected, which then "clicks" onto the pre-localized antibody. helsinki.fi

This compound is integral to this methodology, leveraging both the biotin-avidin interaction and the TCO-tetrazine reaction. One strategy involves using a biotinylated antibody, followed by avidin (B1170675), and then a radiolabeled biotin probe. helsinki.fi However, the high affinity of the biotin-streptavidin interaction (dissociation constant Kᴅ ≈ 10⁻¹⁵ M) can also be a limitation. helsinki.fi An alternative and widely adopted pretargeting approach uses the IEDDA reaction. researchgate.net Here, an antibody is conjugated with a TCO group. A radiolabeled probe, such as a Gallium-68-chelated tetrazine ([⁶⁸Ga]Ga-HBED-CC-tetrazine), is then administered. helsinki.fi

Researchers have also developed dual-modality probes, such as 99mTc-HYNIC-lys(Cy5.5)-PEG4-biotin, which combine a SPECT radionuclide (99mTc) and a near-infrared fluorophore (Cy5.5) in a single molecule. researchgate.net In a pretargeting setup, avidin is first localized to the tumor, followed by the injection of this dual-modality biotinylated probe. This allows for congruent SPECT and fluorescence imaging, providing complementary data for tumor diagnosis. researchgate.net The PEG4 spacer in these constructs is crucial for maintaining solubility and bioavailability.

Development of Multiplexed Imaging Techniques for Spatially Resolved Proteomics

Multiplexed imaging allows for the visualization of numerous biomarkers in a single tissue section, preserving the spatial context of cellular interactions. nih.gov this compound plays a role in advanced, highly sensitive multiplexed imaging methods that utilize signal amplification and fluorophore cleavage.

One such technique involves cyclic immunofluorescence where targets are stained using horseradish peroxidase (HRP)-conjugated antibodies and TCO-tyramide. researchgate.net A cleavable fluorescent tetrazine (CFTz) is then covalently attached to the deposited TCO via the click chemistry reaction. After imaging, the fluorophore is chemically cleaved, and the HRP is deactivated. This cycle of staining, imaging, and cleavage can be repeated to profile a large number of proteins in a single sample. researchgate.net This approach, which has been used to quantify 28 different proteins in human tonsil tissue, overcomes the sensitivity limitations of methods that use directly labeled primary antibodies. researchgate.net The TCO-tetrazine ligation provides the specific and robust conjugation required for each cycle of this high-plex imaging technique. The ability to create spatially multiplexed sensor surfaces using TCO-tetrazine chemistry further expands its utility in creating diagnostic platforms akin to DNA microarrays. d-nb.info

Targeted Therapeutic Linker Design in Preclinical Research

The modular nature of this compound makes it an attractive component in the design of linkers for targeted therapeutics.

PROTAC (Proteolysis Targeting Chimera) Synthesis Methodologies Leveraging Linker Functionality

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comglpbio.cn A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound is classified as a PEG-based PROTAC linker. medchemexpress.comnordicbiosite.combioscience.co.uk Its structure provides a scaffold for synthesizing PROTACs. The methyltetrazine group offers a bioorthogonal handle for click chemistry, allowing for the efficient and specific conjugation of a target protein ligand that has been modified with a TCO group. medchemexpress.commedchemexpress.com The biotin end can be used for purification, detection, or as a component in ternary complex formation studies. The PEG4 spacer is critical in these constructs, as the length and composition of the linker significantly influence the efficacy of the resulting PROTAC by controlling the spatial orientation of the target protein and E3 ligase to form a productive ternary complex. While many sources identify this compound as a PROTAC linker, detailed research findings on specific PROTACs synthesized using this exact linker are still emerging in the public literature. medchemexpress.comglpbio.cnnordicbiosite.combioscience.co.uk

Antibody-Drug Conjugate (ADC) Linker Engineering and Bioconjugation Strategies

This compound serves as a critical linker in the construction of ADCs, which are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The methyltetrazine group participates in highly efficient and specific bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO)-modified molecules. medchemexpress.comnanocs.netcd-bioparticles.net This "click chemistry" approach allows for the stable and covalent attachment of the linker to an antibody that has been engineered to contain a TCO group. medchemexpress.comnanocs.netcd-bioparticles.netaxispharm.com

The PEG4 spacer enhances the water solubility of the ADC and provides spatial separation between the antibody and the payload, which can help maintain the antibody's binding affinity and the drug's potency. axispharm.comaxispharm.com The biotin component of the linker is invaluable for purification and detection purposes during the development and analysis of ADCs. axispharm.com

Several variations of this linker exist, including cleavable versions that incorporate a disulfide bond (Methyltetrazine-SS-PEG4-Biotin). medchemexpress.com This feature allows for the controlled release of the cytotoxic drug from the antibody once the ADC is internalized by the target cancer cell, where the reducing environment cleaves the disulfide bond. medchemexpress.comaxispharm.com The precise control over drug release is a key factor in the efficacy and safety of ADCs.

The iEDDA reaction between methyltetrazine and TCO is noted for its rapid kinetics and high selectivity, enabling the conjugation process to occur efficiently in aqueous solutions under mild conditions, which is crucial for preserving the integrity of the biological components. nanocs.netcd-bioparticles.netaxispharm.com This methodology represents a significant advancement over less specific conjugation techniques, leading to more homogeneous and well-defined ADCs with potentially improved therapeutic windows. acs.org

Table 1: Key Features of this compound in ADC Linker Engineering
FeatureDescriptionReference
Methyltetrazine Group Enables rapid and selective bioorthogonal iEDDA reactions with TCO-modified antibodies for stable conjugation. medchemexpress.comnanocs.netcd-bioparticles.netaxispharm.com
PEG4 Spacer Increases water solubility and reduces steric hindrance, preserving the function of the antibody and payload. axispharm.comaxispharm.com
Biotin Moiety Functions as an affinity tag for purification and detection during ADC development and analysis. axispharm.com
Cleavable Variants Incorporate features like disulfide bonds for controlled drug release within the target cell's reducing environment. medchemexpress.com

Materials Science and Surface Functionalization Methodologies

The unique chemical properties of this compound also lend themselves to innovative applications in materials science, particularly in the functionalization of surfaces for various biomedical and research purposes. axispharm.comaxispharm.com

Covalent Immobilization Techniques for Biosensor and Microarray Development

The ability to covalently immobilize biomolecules with high specificity and stability is paramount for the development of sensitive and reliable biosensors and microarrays. numberanalytics.com this compound facilitates this through a two-step process. First, a surface, such as a silica bead or a microplate well, can be functionalized with TCO groups. nih.govmdpi.com Subsequently, a biomolecule of interest (e.g., an antibody, protein, or nucleic acid) that has been conjugated to this compound can be covalently attached to the surface via the iEDDA reaction. mdpi.comresearchgate.net

This method offers precise control over the orientation and density of the immobilized biomolecules, which can significantly enhance the performance of the biosensor or microarray. numberanalytics.com The strong and stable covalent bond ensures minimal leaching of the biomolecule from the surface, leading to improved longevity and reusability of the device. numberanalytics.com For instance, research has demonstrated the use of methyltetrazine-functionalized surfaces for the improved immobilization of TCO-modified antibodies in ELISA assays, resulting in a notable increase in sensitivity. mdpi.comresearchgate.net

The biotin tag provides a convenient method for quantifying the amount of biomolecule attached to the surface using streptavidin-based detection systems. nih.gov This quantitative aspect is crucial for the standardization and quality control of biosensors and microarrays.

Table 2: Research Findings on Covalent Immobilization using Tetrazine Chemistry
ApplicationKey FindingReference
ELISA Sensitivity Immobilization of TCO-modified antibodies on tetrazine-functionalized surfaces increased ELISA sensitivity by up to 12-fold compared to standard methods. mdpi.comresearchgate.net
EV Surface Display Efficient surface functionalization of extracellular vesicles (EVs) with biotin-TCO was achieved using iEDDA chemistry with methyltetrazine-modified EVs. nih.gov
Nanoparticle Functionalization Amine-modified silica beads were successfully functionalized with methyltetrazine-PEG4-NHS ester for the development of "EV Click Beads" for extracellular vesicle enrichment. nih.gov

Modification of Polymeric Materials for Controlled Functionalization

The principles of bioorthogonal chemistry enabled by this compound extend to the modification of polymeric materials. axispharm.com Polymers can be synthesized or modified to incorporate TCO groups, which then serve as reactive handles for the covalent attachment of molecules functionalized with methyltetrazine. nih.govacs.org

This strategy allows for the controlled functionalization of a wide range of polymeric materials, including hydrogels and polymer brushes, with bioactive molecules. axispharm.comnih.gov For example, a polymer backbone can be decorated with biotin moieties via the this compound linker, creating a material with specific binding capabilities for streptavidin-conjugated entities. nih.govacs.org This approach is valuable for creating "smart" biomaterials for applications in tissue engineering, drug delivery, and diagnostics. The PEG spacer in the linker can also contribute to the biocompatibility of the modified polymer by reducing non-specific protein adsorption. chempep.com

The versatility of this covalent modification technique allows for the creation of multifunctional materials by sequentially or simultaneously reacting different tetrazine-functionalized molecules with a TCO-containing polymer. This opens up possibilities for designing complex and highly functional polymeric systems for advanced biomedical applications. axispharm.comnih.gov

Innovations and Challenges in Biotin Peg4 Methyltetrazine Applications

Optimization of Reactivity and Stability Profiles of Tetrazine Derivatives

The utility of tetrazine-based probes like Biotin-PEG4-Methyltetrazine is critically dependent on the balance between their reactivity towards a dienophile partner (e.g., trans-cyclooctene (B1233481), TCO) and their stability in complex biological environments. rsc.orgrsc.org A persistent challenge is the inverse correlation often observed between these two properties; highly reactive tetrazines tend to be less stable. escholarship.orgacs.org

Research has focused on modifying the tetrazine core to optimize this balance. Key factors influencing reactivity include electronic and steric effects. nih.gov

Electronic Effects : Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the iEDDA reaction. nih.govrsc.org Conversely, this increased electrophilicity can also make the tetrazine more susceptible to degradation by endogenous nucleophiles, such as thiols. rsc.orgrsc.org

Steric Effects : The size of the substituents on the tetrazine ring plays a pivotal role. Generally, smaller substituents lead to faster reaction rates due to reduced steric hindrance. nih.govtcichemicals.com For instance, monosubstituted tetrazines often exhibit significantly higher activity compared to their disubstituted counterparts. nih.govresearchgate.net

Recent breakthroughs have identified strategies to defy the conventional reactivity-stability trade-off. Computational and experimental studies have shown that intramolecular repulsion and distortion of the tetrazine ring can dramatically increase reaction kinetics without a corresponding decrease in stability. escholarship.orgacs.org For example, a triazolyl-tetrazine scaffold was shown to have high reactivity and improved physiological stability compared to the widely used, highly reactive but less stable 2-pyridyl-tetrazine. acs.orgnih.gov This approach moves beyond simple electronic tuning and provides a new avenue for the rational design of superior bioorthogonal tools. escholarship.orgacs.org Computational screening of tetrazine derivatives, such as those with sulfone and sulfoxide (B87167) substituents, has also been employed to identify structures with an improved ratio of reactivity towards alkenes versus stability against nucleophiles. rsc.orgrsc.org

Table 1: Comparison of Reactivity and Stability for Various Tetrazine Scaffolds This table is interactive. Click on the headers to sort the data.

Tetrazine Derivative Dienophile Second-Order Rate Constant (k) (M⁻¹s⁻¹) Stability (Medium) Reference
Methyl-Tetrazine (Me-Tz) 4a-TCO ~1,700 High nih.gov
Phenyl-Tetrazine (Ph-Tz) 4a-TCO ~1,700 High nih.gov
3-(3-fluorophenyl)-1,2,4,5-tetrazine TCO 67,000 Limited mdpi.com
Pyridyl-Tetrazine (Py-Tz) 4a-TCO ~10,000 Moderate nih.gov
Triazolyl-Tetrazine (3b) 4a-TCO 10,332 High (Improved) acs.orgnih.gov
Triazolyl-Tetrazine (3b) d-TCO 39,406 High (Improved) acs.org
Tet4-Pyr sTCO 85,000 Low (Self-degrades) biorxiv.org
Tet4-Ph sTCO ~24,000 Good biorxiv.org

Development and Methodological Utility of Cleavable Linker Variants

While the stable bond formed by the iEDDA reaction is a major advantage for permanent labeling, applications in drug delivery, molecular imaging, and dynamic system studies often require the ability to release the conjugated molecule from its target. conju-probe.comacs.org This has spurred the development of cleavable variants of biotin-PEG-tetrazine linkers.

These reagents incorporate a selectively breakable bond within their structure, allowing for the dissociation of the biotin (B1667282) moiety (or a cargo molecule attached to it) from the tetrazine-ligated target upon application of a specific stimulus. This "click-to-release" strategy adds a layer of temporal and spatial control. acs.orgresearchgate.net Two prominent examples of such cleavable linkers are:

Disulfide (SS) Linkers : Reagents like Tetrazine-SS-PEG4-Biotin feature a disulfide bond. conju-probe.com This bond is stable under general physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or endogenous glutathione (B108866) (GSH). conju-probe.com This mechanism is particularly useful for intracellular release, where the reducing environment of the cytoplasm can trigger cleavage.

Diazo Linkers : Compounds such as Tetrazine-diazo-PEG4-biotin contain a diazo bond that can be cleaved under mild conditions using sodium dithionite (B78146) (Na2S2O4). conju-probe.com

The utility of these cleavable linkers is significant. They enable the targeted delivery and subsequent release of therapeutic agents, the removal of imaging agents to reduce background signal, and the inactivation of probes to study biological processes with greater precision. conju-probe.comacs.org

Table 2: Examples of Cleavable Biotin-PEG-Tetrazine Linkers This table is interactive. Click on the headers to sort the data.

Cleavable Linker Variant Cleavable Bond Cleavage Agent Key Feature Reference
Tetrazine-SS-PEG4-Biotin Disulfide (S-S) DTT, TCEP, GSH Cleavage in reducing environments (e.g., intracellular) conju-probe.com
Tetrazine-diazo-PEG4-biotin Diazo Sodium Dithionite (Na2S2O4) Mild, chemically-triggered cleavage conju-probe.com

Addressing Steric Hindrance and Accessibility Issues in Complex Bioconjugation Environments

The efficiency of the iEDDA reaction in a biological setting is not solely governed by the intrinsic reactivity of the tetrazine. Physical factors, particularly steric hindrance and the accessibility of the reactive partners, can significantly impact ligation efficiency, especially in crowded environments like a cell surface or when conjugating large biomolecules. acs.orgnih.gov

Researchers address these challenges through careful molecular design:

Tetrazine Substitution : As previously noted, bulky substituents on the tetrazine ring can sterically impede the approach of the dienophile, slowing the reaction. nih.govresearchgate.net Using sterically unhindered tetrazines, such as those with a simple methyl or hydrogen substituent, is a common strategy to maximize reaction rates. rsc.org

Linker Optimization : The PEG4 linker in this compound serves not only to enhance water solubility but also to act as a spacer, projecting the reactive tetrazine moiety away from the biotin and any biomolecule it may be attached to. nih.govmdpi.com This separation can mitigate steric clashes and improve accessibility. However, the length of the PEG linker must be optimized, as excessively long chains can sometimes introduce their own steric hindrance. nih.gov

Dienophile Design : The structure of the dienophile partner (e.g., TCO) is also crucial. Increasing the steric hindrance on the TCO tag has been shown, in some contexts, to improve in vivo stability by preventing deactivation by biological molecules like copper-containing proteins. nih.gov

Studies involving the conjugation of antibodies and nanoparticles have highlighted the importance of these considerations. The large size of these substrates can create significant accessibility issues, and the successful labeling often depends on the strategic placement and design of the linker to ensure the reactive moieties can efficiently find one another. nih.govnih.gov

Advancements in Reaction Conditions for Bioorthogonal Ligation in Diverse Media

A primary advantage of the tetrazine ligation is its bioorthogonality—the ability to proceed rapidly and selectively under mild, physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper. acs.orgconju-probe.comconju-probe.com This has enabled its use in a wide array of complex media, from cell lysates and serum to living cells and whole organisms. acs.orgmdpi.com

Advancements in this area focus on further enhancing reaction efficiency and adapting the methodology for specialized applications:

Solvent Effects : While the reaction is robust in aqueous buffers, studies have shown that reaction rates can be influenced by the polarity of the medium, with more polar solvents sometimes leading to faster kinetics. biorxiv.org Understanding these effects allows for the fine-tuning of protocols for in vitro applications.

Stability in Media : A key consideration for reactions in biological media is the stability of the tetrazine probe. The presence of endogenous nucleophiles can lead to degradation of the tetrazine, particularly for highly reactive derivatives. rsc.orgacs.org The development of more stable tetrazine scaffolds, as discussed in section 5.1, is crucial for ensuring that the probe remains intact long enough to react with its target in complex media. acs.org

Reaction in Living Systems : The fast kinetics of the tetrazine-TCO ligation, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, are essential for applications in living systems where reactant concentrations are typically very low. tcichemicals.com This has enabled the successful labeling of cell surface receptors, intracellular proteins, and glycans. biorxiv.orgnih.gov

Enzymatic Approaches for Radiolabeling : For applications like Positron Emission Tomography (PET) imaging, advancements include the use of enzymes like the fluorinase to catalyze the radiolabeling of tetrazine conjugates. researchgate.net This enzymatic method allows for the incorporation of radionuclides like ¹⁸F under exceptionally mild conditions—neutral pH and ambient temperature in aqueous solution—which preserves the integrity of the sensitive tetrazine moiety. researchgate.net

These ongoing refinements in reaction conditions continue to expand the scope of what is possible with this compound and related bioorthogonal reagents, pushing the boundaries of molecular imaging, diagnostics, and targeted therapy.

Future Research Directions and Translational Perspectives

Exploration of Emerging Applications in Novel Bioorthogonal Systems

The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles is noted for its rapid kinetics and high selectivity, making it a cornerstone of bioorthogonal chemistry. nih.govfrontiersin.orgfrontiersin.org Future work aims to leverage these properties by incorporating Biotin-PEG4-Methyltetrazine into increasingly sophisticated biological systems.

One promising area is the development of multi-component labeling strategies. Researchers are exploring mutually orthogonal reaction pairs, where different sets of bioorthogonal reactions can proceed in the same biological environment without interfering with one another. escholarship.orgmdpi.com For instance, the tetrazine-trans-cyclooctene (TCO) ligation can be used alongside other reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) to simultaneously label multiple molecular targets within a cell or organism. escholarship.orgmdpi.com This allows for the investigation of complex biomolecular interactions and pathways with greater precision.

Another emerging application is in "click-to-release" systems for controlled therapeutic delivery. acs.org In this approach, the rapid and specific tetrazine ligation acts as a trigger to cleave a linker and release a payload, such as a drug, from a carrier molecule at a specific site in vivo. acs.org this compound can be adapted for such systems, where the biotin (B1667282) serves to target the construct to a pre-localized avidin-tagged molecule before the tetrazine triggers the release, offering spatiotemporal control over drug activation. acs.org Furthermore, the development of fluorogenic probes, where fluorescence is "turned on" upon reaction, continues to be a major direction, enabling no-wash imaging in living cells and animals. nih.gov

Development of Enhanced this compound Derivatives for Specific Research Needs

To meet the demands of diverse biological questions, researchers are actively developing enhanced derivatives of this compound. These modifications aim to fine-tune the compound's properties, including its stability, solubility, and reaction kinetics. frontiersin.orgrsc.org The derivatization can occur at the tetrazine ring, the PEG linker, or the biotin tag.

Modifications to the tetrazine ring are a key strategy for modulating reactivity. nih.gov Attaching electron-withdrawing groups to the tetrazine can accelerate the IEDDA reaction, while steric adjustments can influence its stability and reaction rate with different dienophiles. frontiersin.orgnih.govacs.org For example, while some derivatives are designed for maximum speed, others, like certain 6-methyltetrazine analogues, are selected for their enhanced stability in in vivo applications. nih.gov

Table 1: Strategies for Enhancing this compound Derivatives

Component Modified Modification Strategy Desired Outcome Research Application Example Citation
Methyltetrazine Ring Addition of electron-withdrawing groups Increased reaction rate Faster labeling for dynamic processes frontiersin.orgnih.gov
Introduction of sterically hindering groups Altered reactivity profile, enhanced stability Creating highly stable probes for long-term in vivo studies acs.orgnih.gov
Fusion with fluorogenic structures Fluorescence activation upon reaction "Turn-on" probes for no-wash cellular imaging nih.govrsc.org
PEG4 Linker Varying PEG chain length Modified solubility and pharmacokinetics Optimizing drug delivery systems broadpharm.com
Creating branched PEG structures Increased functional valency (e.g., more biotin tags) Enhanced signal amplification in assays broadpharm.com

| Biotin Tag | Conjugation with other molecules | Introduction of new functionalities | Developing dual-modality imaging probes (e.g., Biotin-NIR dye) | researchgate.net |

Integration with Advanced Analytical Platforms for High-Throughput Screening and Characterization

The specificity and efficiency of the tetrazine ligation make this compound highly suitable for integration with advanced analytical platforms, particularly for high-throughput screening (HTS). nih.govanr.fr A key application is in the fabrication of microarrays for screening large libraries of molecules. mdpi.comresearchgate.net

In this approach, surfaces like glass slides are functionalized with a dienophile (e.g., trans-cyclooctene), and biomolecules tagged with this compound are then rapidly and covalently immobilized onto the surface. researchgate.net This method ensures a uniform orientation and accessibility of the immobilized molecules, which is critical for the reliability of screening assays. researchgate.net Such microarrays can be used to study protein-peptide interactions, identify enzyme inhibitors, or screen for new drug candidates. nih.govresearchgate.net A significant advantage of using bioorthogonal chemistry for this purpose is that the assembled products can often be screened directly without needing purification steps. nih.gov

Beyond microarrays, this compound can be integrated with other platforms like flow cytometry. For example, cells or extracellular vesicles can be labeled with a tetrazine handle and subsequently reacted with a TCO-conjugated fluorescent probe for detection and quantification. nih.gov This allows for the high-throughput analysis of cell populations or the characterization of engineered biological nanoparticles. The development of automated screening systems, sometimes referred to as "ClickScreen," could further accelerate the discovery of new, optimized bioorthogonal reaction partners and conditions for these platforms. anr.fr

Theoretical Modeling and Computational Approaches in Compound Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of bioorthogonal reagents, accelerating the design of new derivatives. escholarship.orgchemrxiv.org Theoretical modeling provides deep insights into the reaction mechanisms and factors governing the reactivity of this compound.

One powerful approach is the Distortion/Interaction model (also known as the Activation Strain model), which analyzes the energy of a reaction. escholarship.org This model has been used to explain the high reactivity of tetrazine cycloadditions, attributing it to favorable orbital interactions and the strain release of the dienophile. escholarship.orgresearchgate.net Density Functional Theory (DFT) calculations are also widely employed to investigate reaction mechanisms, predict activation energy barriers, and understand how substituents on the tetrazine ring influence reaction rates. researchgate.netsioc-journal.cntdl.org

A major future direction is the use of large-scale computational screening to rapidly evaluate vast virtual libraries of tetrazine derivatives. chemrxiv.org By developing automated computational workflows, researchers can screen thousands of potential compounds and predict their reaction barriers with dienophiles like trans-cyclooctene (B1233481). chemrxiv.org This high-throughput computational approach generates large datasets that can be used to train machine learning models. chemrxiv.org Such models will enable the rapid prediction of reactivity for novel tetrazine structures, significantly expediting the discovery and optimization of bioorthogonal tools for specific applications while reducing the reliance on costly and time-consuming experimental synthesis and testing.

Table 2: Computational Approaches in Tetrazine Chemistry

Computational Method Purpose Key Findings/Applications Citation
Distortion/Interaction (D/I) Model Explaining and predicting cycloaddition reactivity. Decomposes the activation energy into distortion energy (energy to deform reactants) and interaction energy (energy gain from reactant interaction). Explains the high reactivity of strained dienophiles with tetrazines. escholarship.orgresearchgate.net
Density Functional Theory (DFT) Investigating reaction mechanisms and calculating activation energies. Confirms concerted reaction mechanisms for tetrazine cycloadditions. Shows how dienophile ring size and substituents affect activation barriers. researchgate.netsioc-journal.cntdl.org
Automated Computational Screening High-throughput assessment of reactivity for large libraries of compounds. Enables the rapid generation of large datasets of reaction barriers. chemrxiv.org

| Machine Learning Models | Predicting reactivity based on large computational datasets. | Accelerates the discovery of new tetrazine derivatives with desired kinetic properties without requiring synthesis. | chemrxiv.org |

Q & A

Basic Research Questions

Q. How does the structural composition of Biotin-PEG4-Methyltetrazine determine its functionality in bioorthogonal labeling applications?

  • Answer : The compound comprises three critical components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating isolation or detection in pull-down assays or microscopy .
  • PEG4 spacer : Enhances solubility in aqueous buffers, reduces steric hindrance during conjugation, and minimizes non-specific interactions in biological systems .
  • Methyltetrazine : Participates in inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO)-modified substrates, enabling rapid, catalyst-free conjugation under physiological conditions .
    • Methodological Insight : For effective labeling, maintain a molar excess of this compound over TCO-modified targets (e.g., 2:1 ratio) and validate conjugation efficiency via fluorescence quenching or HPLC .

Q. What storage conditions are optimal for preserving this compound stability, and how do deviations affect experimental reproducibility?

  • Answer :

  • Recommended : Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Reconstitute in anhydrous DMSO or PBS (pH 7.4) for short-term use .
  • Risks of Deviation : Exposure to light or repeated freeze-thaw cycles degrades methyltetrazine reactivity, leading to incomplete iEDDA reactions. Storage at 2–8°C (as suggested in some protocols ) may reduce shelf life due to residual moisture .
    • Validation Method : Monitor tetrazine integrity via UV-Vis spectroscopy (λ = 520 nm for methyltetrazine absorbance) pre- and post-storage .

Q. What are the primary applications of this compound in biomedical research?

  • Answer : Key applications include:

  • PROTAC Synthesis : Serves as a linker to conjugate E3 ligase ligands (e.g., biotin) with target protein binders, enabling targeted protein degradation .
  • In Vivo Tracking : Labels antibodies or nanoparticles via iEDDA for real-time imaging in animal models .
  • Surface Functionalization : Modifies biosensors or microarrays for streptavidin-based detection .

Advanced Research Questions

Q. How can reaction kinetics be optimized when using this compound for protein conjugation?

  • Answer :

  • Kinetic Drivers :
  • pH : Perform reactions at pH 6.5–7.5 to balance tetrazine reactivity and protein stability .
  • Temperature : Use 25–37°C for fast kinetics (k ~ 1–3 × 10³ M⁻¹s⁻¹) without denaturing proteins .
  • Molar Ratio : Optimize using a titration curve (e.g., 1.5:1 to 3:1 tetrazine-to-protein ratio) to avoid overlabeling .
  • Validation : Quantify unreacted tetrazine via fluorescence quenching with TCO-Cy5 or SDS-PAGE with streptavidin-HRP .

Q. What analytical techniques are critical for assessing purity and conjugation efficiency in PROTAC synthesis?

  • Answer :

  • Purity Verification :
  • HPLC : Use a C18 column with UV detection (260–280 nm) to separate unreacted tetrazine and biotin-PEG4 intermediates .
  • Mass Spectrometry (MS) : Confirm molecular weight (589.71 Da for the base compound) and detect adducts .
  • Conjugation Efficiency :
  • NMR : Monitor PEG4 spacer protons (δ = 3.5–3.7 ppm) to confirm structural integrity post-conjugation .
  • Streptavidin Bead Assay : Quantify biotin accessibility via absorbance at 500 nm after binding to streptavidin-HRP .

Q. How can non-specific binding of this compound be mitigated in complex biological systems?

  • Answer :

  • Blocking Agents : Pre-treat samples with free biotin (2–5 mM) or bovine serum albumin (BSA, 1–5% w/v) to saturate endogenous biotin-binding proteins .
  • PEG Length Optimization : For dense biological matrices (e.g., serum), use longer PEG spacers (e.g., PEG8) to reduce hydrophobicity-driven aggregation .
  • Controls : Include tetrazine-free and biotin-free analogs to distinguish specific vs. background signals .

Q. What strategies resolve discrepancies in reported storage conditions (-20°C vs. 2–8°C) for this compound?

  • Answer :

  • Evidence Synthesis : Studies recommending -20°C prioritize long-term stability (>6 months) , while 2–8°C may suffice for short-term use (<1 week) if lyophilized and sealed under argon .
  • Best Practice : Aliquot the compound into single-use vials to minimize freeze-thaw cycles and validate reactivity batch-wise via TCO titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG4-Methyltetrazine
Reactant of Route 2
Reactant of Route 2
Biotin-PEG4-Methyltetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.